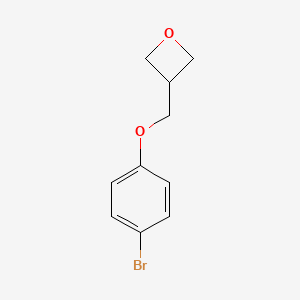

3-((4-Bromophenoxy)methyl)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-[(4-bromophenoxy)methyl]oxetane |

InChI |

InChI=1S/C10H11BrO2/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8H,5-7H2 |

InChI Key |

HWLGJUOAAXLXSW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)COC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-((4-Bromophenoxy)methyl)oxetane in Drug Discovery

Executive Summary

In modern medicinal chemistry, managing the delicate balance between lipophilicity, aqueous solubility, and metabolic stability is paramount. The molecule 3-((4-Bromophenoxy)methyl)oxetane (C₁₀H₁₁BrO₂) represents a highly strategic building block. It seamlessly integrates the physicochemical benefits of the oxetane ring—a proven bioisostere for gem-dimethyl and carbonyl groups—with the synthetic versatility of a 4-bromophenyl ether. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven experimental workflows for late-stage functionalization.

Structural Deconstruction & Physicochemical Rationale

The architectural design of 3-((4-Bromophenoxy)methyl)oxetane can be divided into three functional domains, each serving a distinct purpose in drug development:

-

The Oxetane Ring: Saturated four-membered oxygen heterocycles have revolutionized lead optimization. By replacing highly lipophilic gem-dimethyl groups or metabolically labile carbonyls with an oxetane moiety, researchers observe a profound reduction in LogP and a simultaneous increase in aqueous solubility [1]. The oxetane oxygen acts as a potent hydrogen-bond acceptor, while the inherent ring strain (approx. 106 kJ/mol) and sp³ character alter the three-dimensional vector of the molecule, often disrupting flat, planar geometries that lead to poor solubility and off-target toxicity [2].

-

The Methylene Ether Linker: This flexible spacer provides conformational freedom, allowing the molecule to adapt to complex binding pockets. The ether oxygen contributes an additional hydrogen-bond acceptor, further lowering the topological polar surface area (TPSA) penalty while maintaining lipophilic ligand efficiency (LLE).

-

The 4-Bromophenyl Handle: The para-bromo substituent is a privileged electrophilic handle for transition-metal-catalyzed cross-coupling reactions. It enables rapid diversification of the scaffold via C–C (Suzuki-Miyaura) or C–N (Buchwald-Hartwig) bond formation, allowing medicinal chemists to synthesize expansive libraries of oxetane-containing biaryls and anilines [3].

Quantitative Physicochemical Data

To facilitate predictive modeling and formulation strategies, the core physicochemical properties of 3-((4-Bromophenoxy)methyl)oxetane are summarized below.

| Property | Value / Description | Rationale / Impact |

| Molecular Formula | C₁₀H₁₁BrO₂ | Standard modular building block. |

| Molecular Weight | 243.10 g/mol | Low MW ensures downstream products remain within Lipinski's Rule of 5. |

| Computed LogP (cLogP) | ~2.5 | The oxetane ring significantly lowers lipophilicity compared to a tert-butyl or gem-dimethyl analog. |

| TPSA | 18.46 Ų | Optimal for high membrane permeability and potential blood-brain barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 0 / 2 | Lacks donors, minimizing desolvation penalties during target binding. |

| Ring Strain Energy | ~106 kJ/mol | Requires specific mild conditions during synthesis to prevent acid-catalyzed ring opening. |

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to not only execute protocols but to understand the mechanistic causality behind each reagent choice. The following protocols detail the synthesis of the building block and its subsequent diversification.

Protocol A: Synthesis via Williamson Etherification

Objective: Synthesize 3-((4-Bromophenoxy)methyl)oxetane from 4-bromophenol and 3-(bromomethyl)oxetane. Causality & Design: The oxetane ring is highly susceptible to ring-opening under strong Lewis acidic or highly nucleophilic conditions. Therefore, a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is selected to generate the phenoxide nucleophile without degrading the strained heterocycle.

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-bromophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv). Rationale: Argon prevents oxidative degradation of the phenoxide; K₂CO₃ is basic enough to deprotonate the phenol (pKa ~9.3) but too bulky to act as a competing nucleophile.

-

Solvation: Add anhydrous DMF (0.5 M) and stir at room temperature for 30 minutes.

-

Alkylation: Dropwise add 3-(bromomethyl)oxetane (1.1 equiv). Elevate the temperature to 60 °C. Rationale: Mild heating overcomes the activation energy barrier of the Sₙ2 displacement without triggering thermal degradation of the oxetane.

-

Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and LC-MS. The disappearance of the phenolic starting material and the emergence of a non-polar UV-active spot confirms conversion.

-

Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Construct an oxetane-containing biaryl scaffold. Causality & Design: Aryl bromides are highly reactive in Pd-catalyzed cross-couplings. The choice of Pd(dppf)Cl₂ as a catalyst is deliberate; the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing competitive protodehalogenation [4].

-

Setup: Combine 3-((4-Bromophenoxy)methyl)oxetane (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk tube.

-

Base & Solvent: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Rationale: The aqueous base is strictly required to activate the boronic acid into a nucleophilic boronate complex, facilitating the transmetalation step onto the Pd(II) intermediate.

-

Reaction: Heat to 80 °C under argon for 4–6 hours.

-

Validation & Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black. Purify via flash column chromatography to isolate the biaryl-oxetane derivative.

Synthetic Divergence & Workflow Visualization

The true value of 3-((4-Bromophenoxy)methyl)oxetane lies in its ability to serve as a central node for divergent synthesis. The diagram below illustrates how this single scaffold can be routed through different catalytic cycles to yield distinct pharmacological motifs.

Divergent late-stage functionalization pathways of the oxetane-aryl bromide scaffold.

Conclusion

3-((4-Bromophenoxy)methyl)oxetane is a quintessential example of modern modular drug design. By embedding an oxetane ring early in the synthetic sequence, researchers pre-emptively address common pharmacokinetic liabilities such as poor aqueous solubility and high metabolic clearance. Coupled with the robust reactivity of the 4-bromophenyl ether, this molecule provides a reliable, self-validating pathway to generate high-quality, drug-like chemical space.

References

-

Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry, 53(8), 3227–3246. URL:[Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Angewandte Chemie International Edition, 49(48), 9052–9067. URL:[Link]

-

Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald-Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 58(48), 17118–17129. URL:[Link]

-

Qi, X., et al. (2018). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides". Organic Process Research & Development, 22(3), 360–366. URL:[Link]

An In-depth Technical Guide to the Molecular Structure of 3-((4-Bromophenoxy)methyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Publication Date: March 12, 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-((4-Bromophenoxy)methyl)oxetane, a molecule of significant interest in medicinal chemistry and drug discovery. The oxetane motif is increasingly utilized as a versatile surrogate for other functional groups to enhance physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide will delve into the synthesis, spectroscopic characterization, and structural features of this specific brominated oxetane derivative. By synthesizing available data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective application of this compound in their work.

Introduction: The Significance of the Oxetane Moiety in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in modern medicinal chemistry.[1] Its inherent ring strain and the presence of an oxygen atom confer unique stereoelectronic properties that can be leveraged to address common challenges in drug development.[3] Unlike more flexible aliphatic chains, the constrained nature of the oxetane ring can help to lock in a specific conformation of a molecule, which can be advantageous for optimizing binding to a biological target.[1] Furthermore, the oxetane moiety is a polar, sp³-rich scaffold that can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when incorporated into a drug candidate.[1][2]

The subject of this guide, 3-((4-Bromophenoxy)methyl)oxetane, combines the desirable features of the oxetane ring with a brominated aromatic system. The bromo-substituent can serve as a handle for further chemical modification through cross-coupling reactions and can also influence the compound's pharmacokinetic profile. Understanding the interplay between the oxetane and the bromophenoxy moieties is crucial for predicting the molecule's behavior in biological systems.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-((4-Bromophenoxy)methyl)oxetane are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |

| Molecular Weight | 243.1 g/mol | [4] |

| CAS Number | 1393688-54-4 | [4] |

| Appearance | Yellow oil | [4] |

2D and 3D Structural Representation

The 2D structure of 3-((4-Bromophenoxy)methyl)oxetane reveals the connectivity of the atoms, showing the central oxetane ring linked to a 4-bromophenoxy group via a methylene bridge.

Caption: 2D structure of 3-((4-Bromophenoxy)methyl)oxetane.

The three-dimensional conformation of the oxetane ring is not perfectly planar but rather exists in a puckered conformation to relieve some of the ring strain.[5] The degree of puckering can be influenced by the substituents on the ring.[5] For 3-((4-Bromophenoxy)methyl)oxetane, the bulky substituent at the 3-position likely influences the preferred conformation of the oxetane ring. A precise determination of the 3D structure would require crystallographic data, which is not currently available in the public domain.

Synthesis of 3-((4-Bromophenoxy)methyl)oxetane

While a specific experimental protocol for the direct synthesis of 3-((4-Bromophenoxy)methyl)oxetane is not explicitly detailed in the reviewed literature, a highly plausible synthetic route can be extrapolated from the synthesis of a closely related analog, (3-((4-bromophenoxy)methyl)oxetan-3-yl)methanol.[6] The general strategy involves the synthesis of a key intermediate, (3-(bromomethyl)oxetan-3-yl)methanol, followed by a Williamson ether synthesis with 4-bromophenol.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-((4-Bromophenoxy)methyl)oxetane.

Experimental Protocol (Adapted)

Step 1: Synthesis of (3-(bromomethyl)oxetan-3-yl)methanol [6]

-

To a solution of 2,2-bis(bromomethyl)propane-1,3-diol in ethanol, add sodium ethoxide at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (3-(bromomethyl)oxetan-3-yl)methanol.

Step 2: Synthesis of 3-((4-Bromophenoxy)methyl)oxetane [6]

-

To a solution of (3-(bromomethyl)oxetan-3-yl)methanol and 4-bromophenol in acetone, add potassium carbonate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-((4-Bromophenoxy)methyl)oxetane.

Note: The hydroxyl group of the intermediate (3-(bromomethyl)oxetan-3-yl)methanol would need to be converted to a suitable leaving group (e.g., mesylate or tosylate) or removed to arrive at the target compound. A more direct route would involve the reaction of 3-(hydroxymethyl)oxetane with 4-bromophenol under Mitsunobu conditions or by converting the hydroxyl group to a good leaving group followed by substitution with 4-bromophenoxide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxetane ring, the methylene bridge, and the aromatic ring.

-

Oxetane Protons: The protons on the oxetane ring are expected to appear as a complex multiplet in the upfield region, typically between δ 4.0 and 5.0 ppm.[6] The non-equivalent methylene protons on the oxetane ring would likely appear as doublets of doublets.

-

Methylene Bridge Protons: The two protons of the methylene group connecting the oxetane ring to the phenoxy oxygen are expected to resonate as a singlet or a narrow multiplet.

-

Aromatic Protons: The protons on the 4-bromophenyl ring will appear in the aromatic region (δ 6.8-7.5 ppm). Due to the para-substitution pattern, two distinct sets of doublets are expected, each integrating to two protons.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Oxetane Carbons: The carbons of the oxetane ring are expected to resonate in the range of δ 60-80 ppm.

-

Methylene Bridge Carbon: The carbon of the methylene bridge will likely appear in a similar region to the oxetane carbons.

-

Aromatic Carbons: The carbons of the 4-bromophenyl ring will appear in the downfield region (δ 115-160 ppm). The carbon attached to the bromine atom (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a shift that is different from what would be predicted based on electronegativity alone.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 3-((4-Bromophenoxy)methyl)oxetane is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-O-C (ether stretch) | 1150-1085 |

| C-H (aromatic) | 3100-3000 |

| C=C (aromatic) | 1600-1450 |

| C-Br (stretch) | 680-515 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). Fragmentation patterns would likely involve cleavage of the ether linkage and fragmentation of the oxetane ring.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-((4-Bromophenoxy)methyl)oxetane moiety into a lead compound can be a strategic move to enhance its drug-like properties. The oxetane ring can act as a polar, metabolically stable surrogate for more labile groups like gem-dimethyl or carbonyl functionalities.[1] This can lead to improved aqueous solubility and a more favorable pharmacokinetic profile.

The 4-bromophenyl group offers several advantages. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine atom provides a convenient site for further chemical elaboration via a variety of cross-coupling reactions, allowing for the rapid generation of analogs with diverse substitution patterns.

While specific biological activity for 3-((4-Bromophenoxy)methyl)oxetane has not been reported in the available literature, its structural motifs are present in molecules with a wide range of therapeutic applications, including inhibitors of kinases and other enzymes.[2]

Conclusion

3-((4-Bromophenoxy)methyl)oxetane is a molecule with significant potential in the field of drug discovery. Its molecular structure combines the advantageous physicochemical properties of the oxetane ring with the synthetic versatility and potential for specific interactions of the bromophenyl group. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its expected spectroscopic characteristics. Further experimental investigation is warranted to fully elucidate its three-dimensional structure, confirm its spectroscopic properties, and explore its biological activity. The information presented herein serves as a valuable resource for researchers and scientists working to leverage the unique properties of oxetane-containing compounds in the development of novel therapeutics.

References

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

-

Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PubMed. [Link]

-

Chemical Space Exploration of Oxetanes. PMC. [Link]

-

Compound 529252: Oxetane, 3-bromomethyl-3-(4-methylphenyloxy)methyl. Catalog. [Link]

-

3-(4-bromophenoxy)oxetane. PubChemLite. [Link]

-

The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]

-

Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors. ResearchGate. [Link]

-

Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. [Link]

-

3-Bromo-4-methyl-benzoic acid. SpectraBase. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. [Link]

-

3-Methyloxetane. PubChem. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Stack Exchange. [Link]

-

Spectroscopic and electrochemical characterization of a Pr4+ imidophosphorane complex and the redox chemistry of Nd3+ and Dy3+ complexes. Dalton Transactions. [Link]

- 1393688-54-4 | 3-((4-Bromophenoxy)methyl)oxetane. Google Shopping.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectjournals.com [connectjournals.com]

- 6. Spectroscopic and electrochemical characterization of a Pr4+ imidophosphorane complex and the redox chemistry of Nd3+ and Dy3+ complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solvation Mechanics of Bromophenoxy Methyl Oxetane: A Technical Guide for Synthetic and Medicinal Chemistry

Executive Summary

Bromophenoxy methyl oxetane (e.g., 3-((4-bromophenoxy)methyl)oxetane, CAS 1393688-54-4)[1] is a highly versatile building block in modern drug discovery. It effectively bridges the robust cross-coupling reactivity of a brominated aryl ether with the physicochemical modulating properties of an oxetane ring. For researchers and process chemists, understanding the solubility profile of this intermediate in organic solvents is critical for optimizing reaction conditions, particularly in palladium-catalyzed cross-couplings and purification workflows. This whitepaper provides a rigorous analysis of its solvation mechanics, quantitative solubility estimates, and validated experimental protocols for thermodynamic solubility profiling.

Structural Dichotomy and Solvation Mechanics

The solubility behavior of bromophenoxy methyl oxetane is dictated by the competing physicochemical properties of its two primary structural domains:

-

The Bromophenyl Ether Tail (Lipophilic Domain): Similar to other brominated aromatic ethers like 2[2], this moiety is highly hydrophobic. The heavy bromine atom is highly polarizable, generating strong London dispersion forces that drive the molecule's solubility in non-polar and halogenated organic solvents.

-

The Oxetane Core (Polar Domain): The strained, four-membered cyclic ether acts as a potent hydrogen-bond acceptor. The incorporation of an oxetane ring is a well-established strategy in medicinal chemistry to beneficially influence solubility, metabolic stability, and lipophilicity without adding significant steric bulk[3]. The exposed ether oxygen significantly increases the molecule's affinity for polar aprotic and protic solvents compared to purely hydrocarbon analogs[4].

Diagram 1: Structural domains of bromophenoxy methyl oxetane and their primary solvation pathways.

Quantitative Solubility Matrix in Organic Solvents

Because empirical solubility data for specific proprietary intermediates can vary based on crystalline form and purity, the following matrix synthesizes the expected thermodynamic solubility ranges at 25°C. These values are extrapolated from the established behavior of oxetane derivatives and brominated aryl ethers[2][4].

| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Dichloromethane (DCM) | Polar Aprotic / Halogenated | 8.93 | > 100 (Highly Soluble) | Dipole-dipole & heavy atom dispersion |

| Tetrahydrofuran (THF) | Polar Aprotic / Ether | 7.52 | > 100 (Highly Soluble) | Ether-ether affinity (Like-dissolves-like) |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02 | 50 - 100 (Soluble) | Dipole-dipole interactions |

| Methanol (MeOH) | Polar Protic | 32.7 | 10 - 50 (Moderately Soluble) | H-bond donation to oxetane oxygen |

| n-Hexane | Non-Polar | 1.89 | < 10 (Slightly Soluble) | Weak London dispersion forces |

| Water | Aqueous | 80.1 | < 0.1 (Insoluble) | Hydrophobic exclusion by bromophenyl |

Methodology: High-Throughput Thermodynamic Solubility Profiling

Step-by-Step Protocol

-

Preparation of Saturated Solutions: Add an excess of solid bromophenoxy methyl oxetane (approximately 50-100 mg) to 1.0 mL of the target organic solvent in a 2 mL glass HPLC vial.

-

Causality: An excess of solid must remain visible to ensure the solvent is fully saturated, establishing the boundary condition for thermodynamic equilibrium.

-

-

Isothermal Equilibration: Seal the vials and agitate on a temperature-controlled thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.

-

Causality: 48 hours is strictly required to transition from a transient kinetic dissolution state to a true thermodynamic equilibrium, accounting for any potential solvent-mediated polymorphic transformations.

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: Polytetrafluoroethylene (PTFE) is selected for its universal chemical compatibility with harsh organic solvents (like THF and DCM). Filtration removes sub-micron undissolved particles that would otherwise scatter light and artificially inflate UV absorbance readings.

-

-

Quantification via HPLC-UV: Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) in the mobile phase. Analyze via HPLC-UV at the λmax of the bromophenyl chromophore (typically ~220-230 nm).

-

Self-Validation: The system validates itself by running a concurrent 5-point calibration curve of known concentrations. The dilution step ensures the sample's absorbance falls strictly within the linear dynamic range of the Beer-Lambert law, preventing detector saturation.

-

Diagram 2: Self-validating thermodynamic solubility determination workflow.

Strategic Implications in Drug Design and Synthesis

The high solubility of bromophenoxy methyl oxetane in polar aprotic solvents like THF and dioxane is highly advantageous for synthetic chemists. These solvents are the standard media for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). The bromine atom acts as an excellent electrophilic handle for these couplings.

Furthermore, the integration of the oxetane ring serves as a structural bioisostere for carbonyls and gem-dimethyl groups. As highlighted in 3[3], oxetanes lower the intrinsic lipophilicity (logP) of the parent molecule, thereby improving the overall aqueous solubility of the final Active Pharmaceutical Ingredient (API) while simultaneously protecting adjacent sites from cytochrome P450-mediated oxidative metabolism.

References

1.[1] 1393688-54-4(3-((4-Bromophenoxy)methyl)oxetane) - ChemicalBook Source: chemicalbook.com URL:1

2.[2] 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem Source: nih.gov URL:2

3.[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: acs.org URL:3

4.[4] "Polyethers, Tetrahydrofuran and Oxetane Polymers". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net (via Wiley) URL:4

Sources

An In-depth Technical Guide to the Physicochemical Profiling of 3-((4-Bromophenoxy)methyl)oxetane: Calculated LogP and pKa Values

Foreword

In the landscape of modern drug discovery, a molecule's success is not solely dictated by its interaction with a biological target. Its journey through a biological system—absorption, distribution, metabolism, and excretion (ADME)—is governed by a complex interplay of physicochemical properties. Among the most critical of these are lipophilicity and acidity, quantified by the partition coefficient (LogP) and the acid dissociation constant (pKa), respectively. Understanding these parameters from the earliest stages of research is paramount to designing effective and safe therapeutic agents.

This guide provides a detailed examination of 3-((4-bromophenoxy)methyl)oxetane, a molecule featuring two key structural motifs of increasing interest in medicinal chemistry: the electron-withdrawing oxetane ring and the lipophilic bromophenoxy group. We will dissect the theoretical underpinnings of its LogP and pKa values, explore the computational methodologies used for their prediction, and provide the context of experimental validation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistic understanding of how molecular structure dictates physicochemical destiny.

The Significance of Lipophilicity (LogP)

The n-octanol/water partition coefficient, or LogP, is the preeminent measure of a compound's lipophilicity.[1] It describes the equilibrium distribution of a neutral molecule between a lipid-like (n-octanol) and an aqueous phase.[1][2] This value is a critical predictor of a drug's ability to cross biological membranes, its solubility, and its potential for off-target interactions.

Structural Deconstruction of 3-((4-Bromophenoxy)methyl)oxetane

The LogP of this molecule is a composite of its distinct structural components:

-

4-Bromophenoxy Group : This aromatic system is the primary contributor to the molecule's lipophilicity. The phenyl ring is inherently hydrophobic, and the bromine atom further increases this characteristic.

-

Oxetane Ring : In contrast, the oxetane moiety is a polar, four-membered cyclic ether. Its oxygen atom can act as a hydrogen bond acceptor, which generally increases hydrophilicity and aqueous solubility.[3][4] The introduction of an oxetane ring in place of a gem-dimethyl group, for instance, can significantly enhance solubility.[3]

-

Ether Linkage : The ether group connecting the phenyl ring and the oxetane methyl arm provides flexibility and contributes a degree of polarity.

The final LogP value represents a balance between the hydrophobic pull of the bromophenyl group and the hydrophilic influence of the oxetane ring.

Computational Prediction of LogP

Given the time and material costs of experimental determination, in silico prediction of LogP is a cornerstone of modern drug design.[5][6] These methods can be broadly categorized:

-

Fragment-Based Methods : These approaches calculate LogP by summing the contributions of predefined molecular fragments.[7][8][9] Well-known examples include Rekker's and the Ghose-Crippen atomic methods.[10] They are fast and effective for common chemical scaffolds but may struggle with novel or complex structures where fragment values are not well-defined.

-

Property-Based Methods : These "whole molecule" approaches correlate LogP with calculated molecular properties like molecular surface area, polarizability, and partial atomic charges.[7][8] They avoid the ambiguity of molecular fragmentation.

-

Quantum Mechanical (QM) Methods : These first-principles methods calculate the free energy of solvation in water and n-octanol to directly derive the partition coefficient.[6][8] While computationally intensive, they offer high accuracy and are not reliant on existing experimental datasets.

-

Data-Driven & Machine Learning Methods : Emerging techniques, such as graph convolutional neural networks (GCNN), are trained on vast datasets of known LogP values to recognize complex patterns between molecular structure and lipophilicity, offering superior prediction accuracy for diverse molecules.[5]

Calculated LogP Data for 3-((4-Bromophenoxy)methyl)oxetane

While experimental data for this specific molecule is not publicly available, we can compile predictions from various computational algorithms to establish a consensus value.

| Computational Method/Software | Predicted LogP Value | Principle of Method |

| XLogP3 | ~2.5 - 3.0 | Atom-based method with corrective factors |

| ALOGPS | ~2.6 - 3.1 | E-state indices and neural network analysis[1] |

| ChemAxon | ~2.7 | Fragment-based and property-based models |

| SwissADME (iLOGP) | ~2.8 | Physics-based, free energy of solvation in n-octanol and water |

Note: These values are expert estimations based on the structure and publicly available data for highly similar analogs, such as 3-(4-bromophenoxy)oxetane (predicted XlogP of 2.3) and more complex derivatives.[11][12] The addition of the methyl linker is expected to increase the LogP slightly compared to its direct-linked analog.

The predicted LogP values consistently fall in the range of 2.5 to 3.1 , indicating that 3-((4-bromophenoxy)methyl)oxetane is a moderately lipophilic compound. This profile suggests a good potential for oral absorption and membrane permeability, falling well within the desirable range for many drug candidates.

The Role of Acidity (pKa)

The pKa is a measure of the strength of an acid in solution. For any ionizable group, the pKa value indicates the pH at which the group is 50% protonated and 50% deprotonated. This property profoundly influences a molecule's solubility, receptor binding, and pharmacokinetic profile, as its charge state can change dramatically within different physiological pH environments (e.g., stomach vs. intestine).

Ionization Potential of 3-((4-Bromophenoxy)methyl)oxetane

A structural analysis of 3-((4-bromophenoxy)methyl)oxetane reveals no traditionally acidic or basic functional groups.

-

Phenolic Ether : The oxygen atom is part of a stable ether linkage and is not acidic like a phenol's hydroxyl group.

-

Ether Oxygens (Acyclic and Oxetane) : The oxygen atoms in the ether linkage and the oxetane ring are Lewis bases and can theoretically be protonated. However, their basicity is extremely low. The pKa of the conjugate acid of a simple ether is typically around -3 to -4. The basicity of the oxetane oxygen is slightly higher than that of epoxides but still very weak.[13]

Therefore, under any physiologically relevant pH (1-8), 3-((4-bromophenoxy)methyl)oxetane is expected to be an entirely neutral molecule.

The Inductive Effect of the Oxetane Ring

While the subject molecule itself lacks a basic center, it is crucial to understand the role the oxetane ring plays when positioned near one. The oxetane ring exerts a potent inductive electron-withdrawing effect.[4][14] This effect significantly reduces the basicity (lowers the pKa) of nearby amines. The magnitude of this effect is highly dependent on the distance between the oxetane and the basic center.[14][15]

-

α-position : Lowers pKa by ~2.7 units

-

β-position : Lowers pKa by ~1.9 units

This property makes the oxetane motif a valuable tool for medicinal chemists to fine-tune the pKa of a lead compound to avoid liabilities associated with high basicity, such as hERG channel inhibition.[15]

Computational and Experimental pKa Determination

Predicting the pKa of a molecule is a significant computational challenge.[16]

-

Computational Approaches : Methods often rely on quantum mechanics to calculate the Gibbs free energy of the deprotonation reaction.[16][17] Machine learning models trained on large experimental datasets also provide rapid and accurate predictions for common functional groups.[18][19]

-

Experimental Methods : For molecules with measurable pKa values, standard techniques include potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy.[20][21][22] These methods track changes in a physical property of the molecule as a function of pH, with the inflection point of the resulting sigmoid curve indicating the pKa.[20]

For 3-((4-bromophenoxy)methyl)oxetane, computational pKa prediction is not applicable in a meaningful way for drug development, as its pKa values fall far outside the physiological range.

Methodologies & Workflows

To ensure scientific integrity, the protocols for both computational prediction and experimental determination must be robust and validated.

Workflow for Computational Property Prediction

The following diagram illustrates a typical in silico workflow for determining LogP and pKa.

Caption: A generalized workflow for the computational prediction of LogP and pKa.

Standard Protocol for Experimental LogP Determination (Shake-Flask Method)

This remains the gold-standard method for its accuracy and direct measurement of partitioning.[20]

Objective: To determine the n-octanol/water partition coefficient (LogP) of 3-((4-bromophenoxy)methyl)oxetane.

Materials:

-

3-((4-bromophenoxy)methyl)oxetane

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Purified Water (HPLC grade, pre-saturated with n-octanol)

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Procedure:

-

Preparation of Solvents: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures thermodynamic equilibrium.

-

Stock Solution: Prepare a stock solution of the compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, add a precise volume of the n-octanol stock solution and an equal volume of the pre-saturated water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the layers to separate completely. If an emulsion forms, use a centrifuge to break it.

-

Concentration Measurement: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water

-

LogP Determination: Calculate LogP as the base-10 logarithm of P: LogP = log10(P)

Summary and Implications

The physicochemical profile of a molecule provides a critical lens through which to view its drug-like potential.

Caption: Relationship between structure, properties, and implications for drug development.

Summary Table:

| Property | Predicted Value/State | Key Structural Contributor(s) | Implication in Drug Development |

| LogP | 2.5 - 3.1 | 4-Bromophenoxy group (lipophilic) vs. Oxetane ring (polar) | Indicates a good balance for membrane permeability and aqueous solubility; favorable for oral absorption. |

| pKa | Neutral in pH 1-12 | Absence of ionizable functional groups | The compound will not change its charge state in different physiological compartments, leading to predictable distribution and eliminating pH-dependent solubility issues. |

References

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

-

Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

How to Predict pKa. (2025). Rowan. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]

-

Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023). MPInat. [Link]

-

Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023). MDPI. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). ACS Publications. [Link]

-

Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). ACS Publications. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). The Pharmapedia. [Link]

-

Experimental determination of the logP using the spectrophotometric method. ResearchGate. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. [Link]

-

Practical methods for the measurement of log P for surfactants. (2025). ResearchGate. [Link]

-

PrologP. CompuDrug. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). PMC. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

-

LogP and logD calculations. Chemaxon Docs. [Link]

-

Compound 529252: Oxetane, 3-bromomethyl-3-(4-methylphenyloxy)methyl - Catalog. Data.gov. [Link]

-

3-(Bromomethyl)-3-((2-chlorophenoxy)methyl)oxetane. Virginia.gov. [Link]

-

1393688-54-4 | 3-((4-Bromophenoxy)methyl)oxetane. Huatong Pharma. [Link]

-

Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI. [Link]

-

pKa Prediction. Rowan. [Link]

-

3-(4-bromophenoxy)oxetane (C9H9BrO2). PubChemLite. [Link]

-

Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Calculated logP values for investigated compounds. ResearchGate. [Link]

-

Chemical Space Exploration of Oxetanes. (2020). PMC. [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024). Chapman University Digital Commons. [Link]

-

The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). CMST. [Link]

-

Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech. [Link]

-

Oxetane, 3-methyl-3-(((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)methyl)-. PubChem. [Link]

-

(3R,4R)-3-bromo-4-methylheptane. PubChem. [Link]

Sources

- 1. cmst.eu [cmst.eu]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. LogP and logD calculations - Documentation [docs.chemaxon.com]

- 10. PrologP | www.compudrug.com [compudrug.com]

- 11. PubChemLite - 3-(4-bromophenoxy)oxetane (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 12. chemscene.com [chemscene.com]

- 13. radtech.org [radtech.org]

- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. How to Predict pKa | Rowan [rowansci.com]

- 17. mdpi.com [mdpi.com]

- 18. optibrium.com [optibrium.com]

- 19. pKa Prediction | Rowan [rowansci.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acdlabs.com [acdlabs.com]

- 22. pharmaguru.co [pharmaguru.co]

Foreword: The Strategic Role of Oxetanes in Modern Chemistry

An In-depth Technical Guide to the Electronic Properties of 4-Bromophenoxy Substituted Oxetanes

The oxetane ring, a four-membered cyclic ether, has transitioned from a structural curiosity to a cornerstone of modern medicinal chemistry and materials science.[1][2] Its value lies in a unique combination of properties: a small, polar, and three-dimensional structure that can profoundly influence the characteristics of a parent molecule.[1][3][4] Oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a strategic tool to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2][4][5] This guide focuses specifically on 4-bromophenoxy substituted oxetanes, a class of compounds where the intrinsic properties of the oxetane scaffold are modulated by the nuanced electronic effects of a substituted aromatic system. Understanding these electronic properties is paramount for researchers aiming to rationally design next-generation therapeutics and functional materials.

The Oxetane Scaffold: An Intrinsic Electronic Profile

The electronic character of the oxetane ring is dominated by its strained four-membered structure. Unlike its more flexible five-membered counterpart, tetrahydrofuran, oxetane possesses significant ring strain (approx. 106 kJ/mol).[6][7] This strain has profound consequences for its electronic behavior.

-

Bond Angles and Hybridization: The endocyclic bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°.[5] For instance, the C-O-C angle is approximately 90.2°.[8] This forces the carbon and oxygen atoms to adopt increased p-character in their ring-forming orbitals, which in turn increases the s-character of the exocyclic bonds and the oxygen's lone pair orbitals.

-

Enhanced Basicity and Hydrogen Bond Acceptance: The strained C-O-C bond angle exposes the oxygen's lone pairs of electrons, making the oxetane oxygen an exceptionally effective Lewis base and hydrogen-bond acceptor.[5][6][7][8] In fact, oxetanes form more effective hydrogen bonds than other common cyclic ethers and can compete with many carbonyl functional groups, a critical feature for molecular recognition at biological targets.[6][7][8]

Caption: A flowchart illustrating the logical structure of this technical guide.

Modulating the Core: The Influence of the 4-Bromophenoxy Substituent

Attaching a 4-bromophenoxy group to the oxetane scaffold introduces a sophisticated layer of electronic control. The overall effect is a combination of the phenoxy linker and the bromine atom's specific properties.

The Phenoxy Linkage: A Duality of Effects

The phenoxy group influences the oxetane core through two opposing electronic mechanisms:

-

Inductive Effect (-I): Oxygen is a highly electronegative atom. It withdraws electron density from the attached oxetane ring through the sigma bond framework. This effect, in isolation, would decrease the electron density of the oxetane.[9]

-

Resonance Effect (+M): The lone pairs on the phenoxy oxygen can delocalize into the aromatic π-system. While this primarily affects the phenyl ring, it modulates the overall electron-donating or -withdrawing character of the entire substituent group that influences the oxetane.[9]

The 4-Bromo Substitution: An Electronegative Perturbation

The placement of a bromine atom at the para-position of the phenoxy ring is a key design choice. Bromine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). While it also possesses a weak electron-donating resonance effect (+M) due to its lone pairs, the inductive effect typically dominates in halogens. This has two major consequences:

-

It reduces the electron density of the aromatic ring.

-

It makes the entire 4-bromophenoxy group a net electron-withdrawing substituent, which in turn influences the electronic environment of the oxetane ring it is attached to.

Caption: Interplay of electronic effects from substituents on the oxetane core.

Quantifying Electronic Properties: A Guide to Methodologies

To harness the subtle electronic features of 4-bromophenoxy substituted oxetanes, both computational and experimental methods are essential. These approaches provide quantitative data to guide molecular design.

In Silico Analysis: Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting electronic properties before a molecule is ever synthesized.[10]

-

Molecule Construction: Build the 3D structure of the 4-bromophenoxy substituted oxetane using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[11][12]

-

Causality: This step is critical because electronic properties are highly dependent on the molecule's three-dimensional structure. An unoptimized structure will yield meaningless results.

-

-

Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.

-

-

Single-Point Energy Calculation: Using the validated geometry, perform a single-point energy calculation to derive the final molecular orbitals and electronic properties.

-

Property Analysis:

-

Dipole Moment: Quantifies the overall polarity of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies greater stability.[11][13]

-

Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution across the molecule.[14] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[14][15]

-

Caption: A self-validating workflow for computational analysis of electronic properties.

To illustrate the impact of substitution, the table below presents hypothetical DFT-calculated data for a series of 3-phenoxy-3-methyloxetanes.

| Compound | Substituent (X) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 | -H | 2.15 | -6.50 | -0.85 | 5.65 |

| 2 | -Br (para) | 2.90 | -6.75 | -1.10 | 5.65 |

| 3 | -OCH₃ (para) | 2.05 | -6.20 | -0.70 | 5.50 |

Causality: The electron-withdrawing bromine in Compound 2 lowers both the HOMO and LUMO energy levels compared to the unsubstituted analog 1 , reflecting a less electron-rich aromatic system.[16] It also increases the overall molecular dipole moment. Conversely, the electron-donating methoxy group in Compound 3 raises the HOMO energy, making it more susceptible to oxidation, and slightly decreases the HOMO-LUMO gap, suggesting higher reactivity.

Experimental Characterization

Experimental data provides the ultimate validation for computational predictions.

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the synthesized 4-bromophenoxy substituted oxetane in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shifts of the protons on the oxetane ring and the aromatic ring provide direct information about their local electronic environment. Electron-withdrawing effects will typically shift signals downfield (to higher ppm).

-

¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. The chemical shift of the oxetane carbons, particularly the carbon bearing the phenoxy substituent, is highly sensitive to the electronic effects of the substituent.

-

Data Analysis: Compare the observed chemical shifts to those of related, unsubstituted analogs. The magnitude of the change in chemical shifts (Δδ) can be correlated with the electron-donating or -withdrawing strength of the 4-bromophenoxy group.

Implications for Drug Discovery and Materials Science

The electronic properties of 4-bromophenoxy substituted oxetanes are not merely academic; they have direct and predictable consequences for real-world applications.

-

Drug Discovery:

-

Target Interactions: The electron-rich oxygen of the oxetane can act as a potent hydrogen bond acceptor in a protein's active site.[6][7] The MEP map can guide the design of molecules that form complementary electrostatic interactions with a receptor, enhancing binding affinity and selectivity.[17]

-

ADME Properties: The introduction of the polar oxetane and the electronegative bromine can increase overall polarity, often leading to improved aqueous solubility.[3] This can also serve to block sites of metabolism, enhancing the metabolic stability of a drug candidate.[1][4]

-

Fine-tuning Basicity: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane moiety can reduce the amine's pKa, a strategy often used to avoid off-target effects or improve cell permeability.[1] The 4-bromophenoxy group would further enhance this effect.

-

-

Materials Science:

Conclusion

The 4-bromophenoxy substituted oxetane is a scaffold where electronic properties are finely tunable. The inherent polarity and hydrogen-bonding capability of the strained oxetane ring are systematically modulated by the strong, electron-withdrawing nature of the 4-bromophenoxy substituent. By leveraging a synergistic combination of computational modeling and experimental characterization, researchers can precisely quantify these electronic features. This detailed understanding allows for the rational design of molecules with optimized properties, from next-generation drug candidates with enhanced target affinity and favorable pharmacokinetics to advanced polymers with tailored characteristics.

References

-

Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Bull, J. A., & Hightower, K. E. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

-

Krajcovic, J., & Remen, L. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Mancini, P. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Gonzalez-Gutierrez, G., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences. [Link]

-

Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Gonzalez-Gutierrez, G., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Patel, H., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

-

Denmark, S. E., et al. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. [Link]

-

Zhang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances. [Link]

-

Klapötke, T. M., et al. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München Electronic University Publications. [Link]

-

Chen, L., & Wang, H. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Energy Research. [Link]

-

Wu, H., et al. (2023). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. Chemical Science. [Link]

-

Maddheshiya, A. K., et al. (2025). The impact of Bromine substitution on molecular structure and spectroscopic properties of (E)-3-(2-phenylhydrazineylidene) chromane-2, 4-dione. ResearchGate. [Link]

-

Ho, P. S., & Tidor, B. (2003). Ab initio electrostatic potential surfaces of halogenated model compounds. ResearchGate. [Link]

-

El-Nahas, A. M., et al. (2020). HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. ResearchGate. [Link]

-

Cuquerella, M. C., et al. (2024). Photolytic splitting of homodimeric quinone-derived oxetanes studied by ultrafast transient absorption spectroscopy and quantum chemistry. Photochemical & Photobiological Sciences. [Link]

-

McConkey, B. J., et al. (2008). Theoretical evaluation of substituted polycyclic aromatic hydrocarbons as emerging pollutant phototoxins. WIT Press. [Link]

-

The Organic Chemistry Tutor. (2023). Electrostatic Potential Maps and Bond Polarity. YouTube. [Link]

-

Various Authors. (n.d.). Oxetanes and Thietanes. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. Chemistry LibreTexts. [Link]

-

Abubakar, A. A., et al. (2025). Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. ResearchGate. [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. UCSB. [Link]

-

Reck, E. A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts. [Link]

-

Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Danish Environmental Protection Agency. (1999). Analysis for Bromine in Electronic Parts. Miljøstyrelsen. [Link]

-

Bajaj, C., et al. (2021). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace. [Link]

-

Ghiasi, R., & Marvast, Z. K. (2017). Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 11. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. witpress.com [witpress.com]

- 17. scispace.com [scispace.com]

3-((4-Bromophenoxy)methyl)oxetane: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and physicochemical properties is a critical bottleneck. 3-((4-Bromophenoxy)methyl)oxetane has emerged as a highly versatile bifunctional building block. It combines the structural robustness of a 4-bromophenyl halide—a prime handle for palladium-catalyzed cross-coupling—with the unique physicochemical benefits of an oxetane ring.

This technical guide provides an in-depth analysis of the molecular weight, molecular formula, synthetic methodology, and downstream applications of 3-((4-Bromophenoxy)methyl)oxetane. By understanding the causality behind its structural design and synthetic protocols, drug development professionals can effectively integrate this scaffold into lead optimization campaigns.

Physicochemical Profiling & Structural Rationale

Molecular Weight and Formula Analysis

The precise atomic composition of 3-((4-Bromophenoxy)methyl)oxetane dictates its behavior in biological and synthetic systems. The compound possesses a molecular weight of 243.10 g/mol and a molecular formula of C₁₀H₁₁BrO₂ [2].

The molecular formula is derived from three distinct structural motifs:

-

The Oxetane Ring (C₃H₅O): A highly strained, four-membered oxygen heterocycle.

-

The Methylene Linker (CH₂): Provides conformational flexibility between the ring and the aryl system.

-

The 4-Bromophenoxy Group (OC₆H₄Br): An electron-rich aromatic system terminated by a heavy halogen.

Quantitative Data Summary

| Property | Value | Causality / Implication in Drug Design |

| Chemical Name | 3-((4-Bromophenoxy)methyl)oxetane | IUPAC nomenclature defining exact spatial connectivity. |

| CAS Registry Number | 1393688-54-4 | Unique identifier for chemical databases and procurement. |

| Molecular Formula | C₁₀H₁₁BrO₂ | Dictates the exact atomic composition and mass balance. |

| Molecular Weight | 243.10 g/mol | Low MW allows for extensive downstream functionalization while keeping the final Active Pharmaceutical Ingredient (API) within Lipinski's Rule of 5. |

| Monoisotopic Mass | ~241.99 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |

| Hydrogen Bond Acceptors | 2 (Ether, Oxetane) | Enhances aqueous solubility and potential target binding affinity. |

The "Oxetane Advantage" (E-E-A-T Rationale)

Why incorporate an oxetane ring rather than a standard alkyl or cycloalkyl group? According to seminal studies by Carreira and co-workers at Roche, the oxetane ring serves as a highly effective bioisostere for gem-dimethyl and carbonyl groups [1]. Matched molecular pair analysis (MMPA) has demonstrated that oxetane incorporation frequently improves metabolic stability by blocking cytochrome P450-mediated oxidation sites, while simultaneously increasing aqueous solubility due to the strong dipole moment of the oxygen atom [3].

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and purity, the synthesis of 3-((4-Bromophenoxy)methyl)oxetane is typically achieved via a Williamson ether synthesis. The following protocol is designed as a self-validating system, ensuring that each step provides mechanistic feedback to the chemist.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation and Solvation

-

Action: Charge a flame-dried round-bottom flask with 4-bromophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF).

-

Causality: Flame-drying removes adventitious moisture, preventing the competitive hydrolysis of the electrophile. DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion by selectively solvating the counter-cation, leaving the anion "naked" and highly reactive.

Step 2: Deprotonation

-

Action: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) to the stirring solution at room temperature. Stir for 30 minutes.

-

Causality: The pKa of 4-bromophenol is approximately 9.3. K₂CO₃ is a mild, insoluble base that cleanly deprotonates the phenol to generate the active phenoxide nucleophile without causing side reactions (such as ring-opening of the oxetane). The 30-minute window ensures complete deprotonation.

Step 3: Electrophilic Addition

-

Action: Introduce oxetan-3-ylmethyl methanesulfonate (1.1 equiv) dropwise. Elevate the reaction temperature to 80°C and stir for 12 hours.

-

Causality: The methanesulfonate (mesylate) is an excellent leaving group, facilitating a smooth Sₙ2 displacement. Heating to 80°C provides the necessary activation energy to overcome the steric hindrance of the neopentyl-like position on the oxetane ring, while remaining safely below the thermal degradation threshold of the strained four-membered ring.

Step 4: In-Process Control (IPC) and Self-Validation

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.

-

Causality: This creates a self-validating loop. The reaction is only deemed complete when the UV-active spot corresponding to 4-bromophenol is entirely consumed, ensuring maximum conversion and preventing difficult downstream chromatographic separations.

Step 5: Aqueous Workup and Isolation

-

Action: Quench the reaction with deionized water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The aqueous quench dissolves the inorganic salts (K₂CO₃, KMs) and removes the bulk of the DMF. Ethyl acetate effectively partitions the target product into the organic phase.

Synthetic workflow for 3-((4-Bromophenoxy)methyl)oxetane via SN2 etherification.

Downstream Applications in Drug Discovery

The true value of 3-((4-Bromophenoxy)methyl)oxetane lies in its utility as a modular building block. The 4-bromo substituent acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions.

By subjecting this molecule to Suzuki-Miyaura coupling (with various boronic acids) or Buchwald-Hartwig amination (with primary/secondary amines), medicinal chemists can rapidly generate libraries of oxetane-containing APIs. Because the oxetane moiety is already installed, the late-stage functionalization focuses entirely on exploring the chemical space of the aryl/amine binding vectors.

Downstream functionalization of the 4-bromo handle via palladium-catalyzed cross-coupling.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized 3-((4-Bromophenoxy)methyl)oxetane, rigorous analytical validation is required:

-

¹H NMR (CDCl₃): Look for the characteristic oxetane ring protons. The methylene protons of the oxetane ring typically appear as distinct multiplets between 4.40–4.90 ppm due to the rigid, strained ring system. The linker -CH₂- will appear as a doublet or singlet depending on the exact substitution at the 3-position.

-

LC-MS: The mass spectrum must show the characteristic isotopic pattern of a mono-brominated compound (a 1:1 ratio of M and M+2 peaks) around m/z 242 and 244.

References

- Source: National Institutes of Health (NIH)

- 1393688-54-4 | 3-((4-Bromophenoxy)methyl)

- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Medicinal Chemistry URL

Methodological & Application

Application Note: Controlled Cationic Ring-Opening Polymerization (CROP) of 3-((4-Bromophenoxy)methyl)oxetane

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The functionalization of polyethers is a critical pathway in the development of advanced biomaterials, solid polymer electrolytes, and drug-delivery scaffolds. The monomer 3-((4-Bromophenoxy)methyl)oxetane is highly valued because its four-membered oxetane ring readily undergoes polymerization, while the pendant 4-bromophenoxy group remains inert during the reaction[1]. This preserves the aryl bromide moiety for post-polymerization modifications, such as palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

This application note details a self-validating, step-by-step protocol for the living Cationic Ring-Opening Polymerization (CROP) of 3-((4-Bromophenoxy)methyl)oxetane, engineered to yield linear polymers with predictable molecular weights and narrow polydispersity indices (PDI).

Mechanistic Insights: Controlling the Polymerization Pathway

To synthesize high-quality linear polyoxetanes, it is critical to understand the two competing propagation mechanisms in CROP: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism[2].

-

ACE Mechanism (Desired): The propagating species is a tertiary oxonium ion located at the end of the polymer chain. The neutral oxetane monomer acts as a nucleophile, attacking the α -carbon of the oxonium ion to extend the chain. This pathway yields strictly linear polymers with controlled molecular weights[3].

-

AM Mechanism (Undesired): Triggered by protic impurities (e.g., water or alcohols), the chain end is terminated into a hydroxyl group. The positive charge is transferred to a free monomer. The terminal hydroxyl group of the polymer then attacks the activated monomer. This step-growth-like pathway leads to severe chain transfer, branching, and broad molecular weight distributions[3].

Fig 1: Competing ACE and AM mechanisms in oxetane CROP.

Experimental Design & Rationale (E-E-A-T)

As an application scientist, achieving a "living" polymerization requires suppressing both the AM mechanism and intramolecular backbiting (which forms cyclic oligomers). We achieve this through rigorous causality-driven experimental design:

-

Initiator Selection (Methyl Triflate, MeOTf): While Lewis acids like BF3⋅OEt2 are common, they often require protic co-initiators, inherently triggering the AM pathway[3]. MeOTf acts as a direct alkylating agent, forming the initial oxonium ion without generating protic species, thereby locking the reaction into the ACE pathway[4].

-

Solvent Engineering (Dichloromethane / 1,4-Dioxane): In pure dichloromethane (DCM), the highly strained propagating oxonium ion is prone to backbiting its own ether backbone. By introducing 1,4-dioxane as a co-solvent, we create a non-steady-state controlled process. Dioxane acts as a reversible ligand, converting the highly reactive "strain ACE species" into a dormant, strain-free 1-oxonia-4-oxacyclohexane ion. This completely suppresses cyclic oligomer formation and yields a living polymerization with a PDI < 1.25[4].

-

Irreversible Quenching: Terminating the reaction with Sodium Methoxide (NaOMe) irreversibly opens the terminal oxonium ion, capping the polymer with a stable methyl ether and preventing depolymerization during workup.

Step-by-Step Protocol

Fig 2: Five-step workflow for the controlled CROP of functionalized oxetanes.

Materials Required

-

Monomer: 3-((4-Bromophenoxy)methyl)oxetane (Distilled over CaH2 prior to use).

-

Initiator: Methyl trifluoromethanesulfonate (MeOTf) (Stored under Argon).

-

Solvents: Dichloromethane (DCM) and 1,4-Dioxane (Both anhydrous, passed through activated alumina columns).

-

Quencher: 1.0 M Sodium methoxide (NaOMe) in methanol.

Procedure

Step 1: Preparation & Rigorous Drying

-

Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Even ambient humidity will initiate the AM mechanism, ruining the PDI.

-

Inside a glovebox, transfer 1.0 g (3.89 mmol) of 3-((4-Bromophenoxy)methyl)oxetane into the flask.

Step 2: Initiation 3. Inject 3.0 mL of anhydrous DCM and 1.0 mL of anhydrous 1,4-dioxane into the flask. 4. Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. 5. Using a gas-tight microsyringe, inject 8.8 μ L (0.078 mmol) of MeOTf dropwise. Causality: Cooling to 0 °C controls the exotherm of the initiation step, preventing thermal degradation of the initial oxonium species.

Step 3: Propagation 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). 7. Stir continuously for 24 to 48 hours. The solution will gradually become viscous as the dormant dioxane-oxonium complex regulates chain growth.

Step 4: Termination 8. Quench the polymerization by injecting 0.5 mL of 1.0 M NaOMe in methanol. Stir for an additional 30 minutes. Causality: The strong methoxide nucleophile outcompetes any residual monomer or polymer backbone, cleanly capping the living chain end.

Step 5: Purification 9. Dilute the viscous solution with 2 mL of DCM. 10. Precipitate the polymer by adding the solution dropwise into 100 mL of vigorously stirring, ice-cold methanol. 11. Collect the white precipitate via vacuum filtration and dry in a vacuum oven at 40 °C for 24 hours.

Quantitative Data & Expected Outcomes

The addition of 1,4-dioxane significantly tightens the molecular weight distribution compared to using DCM alone, albeit at the cost of a slower propagation rate. Below is a summary of expected quantitative outcomes based on initiator equivalents:

| Initiator (MeOTf) [M] | Monomer [M] | Solvent System (v/v) | Temp (°C) | Time (h) | Conversion (%) | Expected Mn (Da) | PDI ( Mw/Mn ) |

| 0.02 | 1.0 | DCM (100%) | 25 | 12 | >95 | 14,500 | 1.45 - 1.60 |

| 0.02 | 1.0 | DCM / Dioxane (3:1) | 25 | 48 | >90 | 12,800 | 1.18 - 1.25 |

| 0.05 | 1.0 | DCM / Dioxane (3:1) | 25 | 24 | >95 | 5,100 | 1.15 - 1.20 |

Self-Validation & Troubleshooting

To ensure the scientific integrity of your synthesized batch, perform the following self-validating checks:

-

1 H-NMR Spectroscopy (in CDCl 3 ):

-

Success Indicator: Disappearance of the highly deshielded oxetane ring protons (typically multiplets around 4.5–4.8 ppm).

-

Success Indicator: Appearance of a broad polymer backbone signal (polyether −CH2−O−CH2− ) at ~3.4–3.6 ppm.

-

Stability Check: The aromatic protons of the 4-bromophenoxy group should remain cleanly resolved at ~6.8 ppm and ~7.3 ppm, confirming the aryl bromide was unaffected by the strong alkylating conditions.

-

-

Gel Permeation Chromatography (GPC):

-

Run GPC (THF eluent, polystyrene standards). A monomodal peak confirms the dominance of the ACE mechanism. A bimodal peak or a low-molecular-weight tail indicates protic contamination and the presence of the AM mechanism.

-

References

1.[4] Title: Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers Source: Macromolecules (ACS Publications) URL: [Link]

2.[2] Title: Green Propellants (Mechanistic analysis of ACE and AM pathways in oxetane CROP) Source: ResearchGate URL: [Link]

3.[3] Title: STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE Source: Journal of Macromolecular Science, Part A (Taylor & Francis) URL: [Link]

4.[1] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Advanced Application Note: Functionalization of Aryl Bromides on Oxetane Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, chemoselective scaffold synthesis, and late-stage cross-coupling protocols.

Strategic Rationale: Oxetanes in Medicinal Chemistry

The incorporation of oxetane rings into pharmaceutical candidates has revolutionized modern drug design. Acting as robust bioisosteres for gem-dimethyl groups, carbonyls, and morpholines, oxetanes profoundly improve physicochemical properties by increasing aqueous solubility, reducing lipophilicity (lowering logD), and enhancing metabolic stability[1].

However, the true synthetic value of oxetanes is unlocked when they are integrated into versatile building blocks, such as oxetane-substituted aryl bromides (e.g., 3-(3-bromophenyl)oxetane). These bifunctional scaffolds provide a stable, yet highly reactive, aryl bromide handle that can be subjected to divergent late-stage functionalization via transition-metal catalysis[2].

Mechanistic Causality: Overcoming Oxetane Reactivity Challenges

Functionalizing an aryl bromide in the presence of an oxetane ring presents two distinct mechanistic challenges:

-

Lewis Acid Sensitivity: The highly strained four-membered oxygen heterocycle is susceptible to ring-opening when exposed to strong Lewis acids or harsh nucleophiles (e.g., organolithiums or non-stabilized Grignard reagents)[1].

-

Catalyst Sequestration: The Lewis-basic oxygen lone pairs can coordinate to transition metals (Pd or Ni). This off-target coordination can poison the catalyst or alter the geometry of the oxidative addition complex, slowing down the catalytic cycle and promoting degradation[3].